Cas no 1803670-99-6 (3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile)

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
-
- Inchi: 1S/C8H4Cl2F2N2/c9-6-4(8(11)12)3-14-5(1-2-13)7(6)10/h3,8H,1H2
- InChI Key: RZXIDXRUPXKXAI-UHFFFAOYSA-N
- SMILES: ClC1=C(C(CC#N)=NC=C1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- XLogP3: 2.4
- Topological Polar Surface Area: 36.7
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072585-1g |
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile |
1803670-99-6 | 97% | 1g |
$1,534.70 | 2022-04-02 | |
Alichem | A029072585-500mg |
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile |
1803670-99-6 | 97% | 500mg |
$798.70 | 2022-04-02 | |
Alichem | A029072585-250mg |
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile |
1803670-99-6 | 97% | 250mg |
$499.20 | 2022-04-02 |
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Related Literature
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
Professional Introduction to 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1803670-99-6)
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile, with the chemical formula C₇H₃Cl₂F₂N₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1803670-99-6, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural features of this pyridine derivative, particularly the presence of chloro and difluoromethyl substituents, make it a valuable building block for further functionalization and derivatization.
The compound's unique chemical profile enables its use in the development of novel therapeutic agents targeting a range of diseases. Recent advancements in medicinal chemistry have highlighted its role in designing small-molecule inhibitors for enzymatic pathways involved in cancer and inflammation. The pyridine-2-acetonitrile moiety provides a reactive site for further chemical modifications, allowing researchers to explore diverse pharmacophores.
In the realm of agrochemicals, 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile has been explored as a precursor for synthesizing potent herbicides and fungicides. The combination of chloro and difluoromethyl groups enhances the lipophilicity and binding affinity of the compound, making it an effective scaffold for developing crop protection agents. Current studies are focusing on optimizing its efficacy while minimizing environmental impact.
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are employed to introduce the desired substituents at specific positions. The use of palladium catalysts and transition metals has been particularly effective in achieving high yields and selectivity in these transformations.
Recent research has also delved into the computational modeling of 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile to better understand its interactions with biological targets. Molecular docking studies have revealed potential binding sites on enzymes and receptors relevant to therapeutic applications. These insights are being used to guide the design of next-generation drugs with improved pharmacokinetic properties.
The compound's stability under various conditions is another critical aspect that has been extensively studied. Thermal analysis techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) have been utilized to characterize its physical properties. These studies have provided valuable data for formulating stable pharmaceutical formulations and ensuring consistent quality in industrial applications.
In conclusion, 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1803670-99-6) represents a cornerstone in modern chemical synthesis, with far-reaching implications in pharmaceuticals and agrochemicals. Its structural versatility and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to global health challenges. As scientific understanding progresses, this compound is poised to play an even more prominent role in shaping the future of medicinal chemistry.
1803670-99-6 (3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile) Related Products
- 39773-54-1(Benzene, 1-(chloromethoxy)-2,3,4,5,6-pentafluoro-)
- 1702221-89-3(2-{(benzyloxy)carbonylamino}-2-(4-ethylphenyl)butanoic acid)
- 2169319-95-1(3-(3-aminooxolan-3-yl)propanoic acid)
- 2734772-47-3(2-(5-bromo-2-isopropoxyphenyl)-1,3-dioxolane)
- 85296-20-4(2-chloro-N-4-(cyanosulfanyl)-2,6-dimethylphenylacetamide)
- 2098019-38-4(3-(Tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol)
- 1363405-96-2(3-(AMINOMETHYL)-1-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)PYRROLIDINE 2HCL)
- 1531559-20-2(4-(oxan-4-yl)oxane-4-carboxylic acid)
- 2680717-41-1(benzyl N-(4-fluoro-3-hydroxy-1H-indazol-6-yl)carbamate)
- 1261802-51-0(2-Methoxy-6-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)




